2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile
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Overview
Description
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile is a chemical compound with the molecular formula C8H15NO2. It is commonly used in the synthesis of various polymers and copolymers due to its unique chemical properties. This compound is known for its versatility in industrial applications, particularly in the production of coatings, adhesives, and textiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate can be synthesized through the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds (e.g., stannoxanes) or titanium compounds (e.g., tetraisopropyl orthotitanate) .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate typically involves large-scale transesterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various polymers, copolymers, and substituted derivatives, which have applications in different industrial sectors.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is widely used in scientific research due to its ability to form polymers with unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and copolymerization reactions. The dimethylamino group acts as a nucleophile, facilitating various chemical transformations. The compound’s molecular targets and pathways include interactions with acids, bases, and other reactive species, leading to the formation of stable polymers and copolymers .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Diethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl acrylate
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate stands out due to its unique combination of chemical properties, including its ability to form stable polymers and copolymers with high biocompatibility and biodegradability. This makes it particularly valuable in biomedical applications and industrial processes where these properties are essential .
Properties
CAS No. |
26777-63-9 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C8H15NO2.C3H3N/c1-7(2)8(10)11-6-5-9(3)4;1-2-3-4/h1,5-6H2,2-4H3;2H,1H2 |
InChI Key |
QROVKQMSKSPZNB-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCN(C)C.C=CC#N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.C=CC#N |
Synonyms |
acrylonitriledimethylaminoethyl methacrylate copolymer dimethylaminoethyl methacrylate-acrylonitrile copolymer DMAEMA-AN |
Origin of Product |
United States |
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